molecular formula C22H21ClN4O B6535619 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine CAS No. 1049297-93-9

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine

Cat. No.: B6535619
CAS No.: 1049297-93-9
M. Wt: 392.9 g/mol
InChI Key: HIHFABZMKVBWIT-UHFFFAOYSA-N
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Description

Piperazine derivatives are common in medicinal chemistry and have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They are also found in potential treatments for Parkinson’s and Alzheimer’s disease .


Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step procedures. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed by various techniques such as HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives can be complex and involve multiple steps. For example, the synthesis of certain derivatives involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Mechanism of Action

The mechanism of action of piperazine derivatives can vary depending on the specific compound and its intended use. For instance, some piperazine derivatives have been found to have significant activity against Mycobacterium tuberculosis .

Future Directions

The future directions in the field of piperazine derivatives are promising. There is ongoing research into the development of new and effective drugs based on piperazine derivatives, particularly in the field of anti-tubercular agents .

Properties

IUPAC Name

(2-chlorophenyl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c1-16-6-2-3-7-17(16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-8-4-5-9-19(18)23/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHFABZMKVBWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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